molecular formula C24H27FN4O B2781564 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251628-06-4

3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2781564
CAS No.: 1251628-06-4
M. Wt: 406.505
InChI Key: WHAXVAPNLGOSNZ-UHFFFAOYSA-N
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Description

3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The starting materials may include 2-ethylpiperidine, 4-fluoro-2-methylaniline, and 7-methyl-1,8-naphthyridine. The key steps in the synthesis could involve:

    Amination: The attachment of the 4-fluoro-2-methylphenyl group to the naphthyridine core.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes:

    Scaling up reactions: Ensuring that the reactions can be performed efficiently on a larger scale.

    Process optimization: Refining reaction conditions to maximize yield and purity.

    Safety and environmental considerations: Implementing measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by:

    Inhibition: Blocking the activity of enzymes or receptors.

    Binding: Interacting with DNA to modulate gene expression.

    Signaling pathways: Affecting cellular signaling pathways to induce biological responses.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: Compounds with similar core structures but different substituents.

    Fluoroaryl amines: Compounds with similar aromatic amine groups.

    Piperidine derivatives: Compounds with similar piperidine moieties.

Uniqueness

3-(2-ethylpiperidine-1-carbonyl)-N-(4-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-[4-(4-fluoro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O/c1-4-18-7-5-6-12-29(18)24(30)20-14-26-23-19(10-8-16(3)27-23)22(20)28-21-11-9-17(25)13-15(21)2/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAXVAPNLGOSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=C(C=C(C=C4)F)C)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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